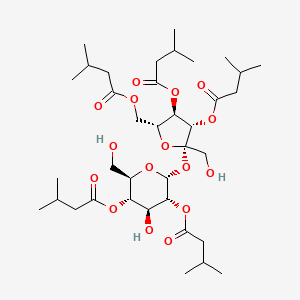

2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose

Description

Properties

Molecular Formula |

C37H62O16 |

|---|---|

Molecular Weight |

762.9 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis(3-methylbutanoyloxy)oxan-2-yl]oxy-5-(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]methyl 3-methylbutanoate |

InChI |

InChI=1S/C37H62O16/c1-19(2)11-26(40)46-17-25-33(49-28(42)13-21(5)6)35(51-30(44)15-23(9)10)37(18-39,52-25)53-36-34(50-29(43)14-22(7)8)31(45)32(24(16-38)47-36)48-27(41)12-20(3)4/h19-25,31-36,38-39,45H,11-18H2,1-10H3/t24-,25-,31+,32-,33-,34-,35+,36-,37+/m1/s1 |

InChI Key |

BPEAFRRQIZTAFP-FIDYUFFFSA-N |

Isomeric SMILES |

CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |

Canonical SMILES |

CC(C)CC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Protection and Activation of Sucrose Hydroxyl Groups

- The sucrose molecule contains multiple hydroxyl groups with differing reactivities. To achieve selective penta-acylation, protecting groups may be used to block undesired positions temporarily or reaction conditions are finely tuned to favor acylation at the target sites.

- Commonly, sucrose is used directly without protection if reaction conditions are carefully controlled to avoid polysubstitution beyond five acyl groups.

Acylation Reaction

- Reagents: 3-methylbutanoic acid derivatives such as 3-methylbutanoyl chloride or 3-methylbutanoic anhydride are employed as acyl donors.

- Catalysts/Base: Pyridine or triethylamine is often used as a base to neutralize the acid generated and catalyze the esterification.

- Solvent: Anhydrous solvents like dichloromethane or pyridine are preferred to avoid hydrolysis of acylating agents.

- Temperature: Reaction is typically performed at low to moderate temperatures (0°C to room temperature) to control reaction rate and selectivity.

- Time: Reaction times vary from several hours to overnight depending on scale and conditions.

Work-up and Purification

- After completion, the reaction mixture is quenched with water or aqueous bicarbonate to neutralize residual acid.

- Organic layer extraction is performed, followed by drying over anhydrous sodium sulfate.

- Purification is achieved by column chromatography or recrystallization to isolate pure this compound.

Representative Experimental Procedure (Hypothetical)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Dissolve sucrose (1 eq) in dry pyridine | Prepare solution under inert atmosphere |

| 2 | Add 3-methylbutanoyl chloride (5 eq) dropwise at 0°C | Controlled addition to avoid overreaction |

| 3 | Stir at room temperature for 12 hours | Allow complete esterification |

| 4 | Quench with ice-cold water | Stop reaction and hydrolyze excess acyl chloride |

| 5 | Extract with dichloromethane (3x) | Separate organic layer containing product |

| 6 | Dry organic layer over sodium sulfate | Remove residual water |

| 7 | Concentrate under reduced pressure | Obtain crude product |

| 8 | Purify by silica gel chromatography (eluent: hexane/ethyl acetate gradient) | Isolate pure penta-acylated sucrose |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance Spectroscopy (NMR):

- Mass Spectrometry:

- Infrared Spectroscopy (IR):

- Ester carbonyl stretch around 1735 cm^-1 indicates successful ester formation.

- Chromatography:

- High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) used to monitor reaction progress and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting Material | Sucrose (anhydrous) | Purity >99% preferred |

| Acylating Agent | 3-methylbutanoyl chloride or anhydride | Freshly distilled or purified |

| Solvent | Dry pyridine or dichloromethane | Anhydrous to prevent hydrolysis |

| Base/Catalyst | Pyridine or triethylamine | Neutralizes HCl formed |

| Temperature | 0°C to room temperature | Controls selectivity |

| Reaction Time | 12-24 hours | Ensures complete acylation |

| Work-up | Quench with water, extract with organic solvent | Remove residual reagents |

| Purification | Column chromatography | Silica gel, gradient elution |

Research Findings and Optimization Notes

- Reaction conditions must be optimized to prevent partial acylation or over-acylation leading to heterogeneous products.

- The use of stoichiometric amounts of acylating agent relative to target hydroxyl groups is critical.

- Mild reaction temperatures preserve the sucrose backbone and minimize side reactions such as hydrolysis or rearrangement.

- Purification techniques are essential to separate positional isomers and unreacted starting materials.

- Recent studies emphasize the importance of inert atmosphere and anhydrous conditions to improve yield and purity.

Chemical Reactions Analysis

Acylation and Alkylation of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo nucleophilic reactions due to their lone electron pairs. Key transformations include:

-

Acylation : Reaction with acetyl chloride or benzoyl chloride in dichloromethane (DCM) at 0–5°C produces N-acylated derivatives. For example, treatment with acetic anhydride yields (2-methylthiazol-4-yl)(4-acetylpiperazin-1-yl)methanone .

-

Alkylation : Benzyl bromide or methyl iodide in acetonitrile at reflux introduces alkyl groups to the piperazine nitrogen, forming quaternary ammonium salts .

Table 1: Piperazine Functionalization Reactions

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | DCM, 0–5°C, 2 hrs | N-acetylpiperazine derivative | |

| Alkylation | Benzyl bromide | Acetonitrile, reflux | N-benzylpiperazine derivative |

Electrophilic Substitution on Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitutions, with the methyl group at position 2 directing incoming electrophiles to position 5. Documented reactions include:

-

Nitration : Concentrated nitric acid in sulfuric acid at 50°C introduces a nitro group at position 5, yielding (5-nitro-2-methylthiazol-4-yl)(piperazin-1-yl)methanone .

-

Halogenation : Bromine in acetic acid selectively adds a bromine atom at position 5 .

Nucleophilic Addition to Methanone Group

The ketone group exhibits limited reactivity due to steric hindrance from adjacent rings but can undergo:

-

Grignard Reactions : Organomagnesium reagents (e.g., methylmagnesium bromide) in tetrahydrofuran (THF) add to the carbonyl carbon, forming secondary alcohols. This reaction requires anhydrous conditions and low temperatures .

Coordination Chemistry with Metal Ions

The piperazine nitrogen atoms act as ligands for transition metals. For example:

-

Copper(II) Complexation : Reaction with CuCl₂ in ethanol forms a tetrahedral complex, enhancing antimicrobial activity in derivative compounds .

Hydrolysis and Stability

The compound shows stability under neutral conditions but undergoes degradation in strong acids or bases:

-

Acidic Hydrolysis : Prolonged exposure to HCl (6M) cleaves the piperazine-methanone bond, yielding 2-methylthiazole-4-carboxylic acid and piperazine hydrochloride .

-

Basic Hydrolysis : NaOH (2M) induces partial decomposition, forming fragmented aromatic products .

Cycloaddition and Ring-Opening Reactions

While not directly observed in this compound, analogous thiazoles participate in:

-

Diels-Alder Reactions : The thiazole ring may act as a dienophile with electron-deficient dienes under high-pressure conditions .

Key Research Findings

Scientific Research Applications

2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying esterification and substitution reactions.

Biology: The compound is utilized in research related to carbohydrate metabolism and enzyme interactions.

Industry: The compound is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s ester groups can interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate carbohydrate metabolism and enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose and structurally related sucrose esters:

Key Observations:

Acyl Group Influence: The 3-methylbutanoyl groups in the target compound enhance lipophilicity compared to acetylated derivatives (e.g., 2,3,4,3',4'-Penta-O-acetylsucrose), which may improve membrane permeability in biological systems . Sinapoyl groups in 3,6'-Disinapoyl sucrose confer antioxidant and anti-inflammatory properties due to phenolic moieties, unlike the aliphatic 3-methylbutanoyl groups .

Cost and Availability :

- The target compound is significantly more expensive than acetylated or sinapoylated derivatives, reflecting its complex synthesis and niche applications .

Biological Activity

2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose is a sucrose ester that has garnered interest in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is classified under natural products and is utilized in various life sciences research applications. Its molecular formula is with a molecular weight of approximately 762.89 g/mol (CAS No. 150302-84-4) .

The compound features multiple acyl groups, which may enhance its lipophilicity and influence its interaction with biological membranes. The synthesis of this compound can be achieved through enzymatic methods, such as lipase-catalyzed reactions, which are considered environmentally friendly compared to traditional chemical synthesis methods .

Cytotoxicity and Cancer Research

The biological activity of sucrose esters has been explored in cancer research. For instance, certain derivatives have been tested for cytotoxic effects against breast cancer cell lines. Although specific studies on this compound are scarce, the structural similarities to other bioactive sucrose esters suggest potential applications in targeting cancer cells .

The mechanisms by which sucrose esters exert their biological effects may involve modulation of cell membrane properties or direct interaction with cellular receptors. Some studies have suggested that these compounds can influence lipid metabolism and inflammatory pathways by activating peroxisome proliferator-activated receptors (PPARs) . This could have implications for metabolic disorders such as obesity and type II diabetes.

Case Studies

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose, and how are they verified experimentally?

- Answer: The compound has a molecular formula of C₃₇H₆₂O₁₆ (MW: 762.887 g/mol) and CAS number 150302-84-3. Key properties include solubility (<1 mg/mL in DMSO) and stability (powder: -20°C for 3 years; solvent: -80°C for 2 years). Verification involves:

- HPLC-PDA/MS for purity and molecular ion detection.

- NMR spectroscopy (¹H/¹³C) to confirm esterification at positions 2,4,3',4',6' with 3-methylbutanoyl groups .

Q. What synthetic strategies are employed for the acylation of sucrose derivatives like this compound?

- Answer: Selective esterification of sucrose typically uses:

- Protecting group chemistry (e.g., transient silylation or benzoylation) to direct acylation to specific hydroxyl groups.

- Stepwise enzymatic or chemical catalysis to install 3-methylbutanoyl moieties. For example, NMR-guided regioselectivity analysis ensures correct substitution patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: Store as a lyophilized powder at -20°C under inert gas (e.g., argon). For dissolved samples (e.g., in DMSO), aliquot and store at -80°C to prevent freeze-thaw degradation. Avoid exposure to moisture or high pH conditions to minimize ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for structurally similar polyacylated sucrose derivatives?

- Answer: Discrepancies often arise from differences in acylation patterns or solvent effects. To address this:

- Perform 2D-NMR experiments (HSQC, HMBC) to unambiguously assign substituent positions.

- Compare with published data for analogs (e.g., tetraacyl sucrose S4:17 in ) to validate assignments .

Q. What advanced mass spectrometry techniques are suitable for characterizing this compound’s fragmentation patterns?

- Answer: Use high-resolution mass spectrometry (HRMS) with ESI or MALDI ionization to detect the exact mass (calc. 762.887 for [M+H]⁺). For structural elucidation:

- MS/MS fragmentation to identify acyl loss patterns (e.g., neutral loss of 3-methylbutanoic acid, 102.068 g/mol).

- Cross-reference with databases (e.g., Exact Mass 594.2887 in for related metabolites) .

Q. What methodologies are recommended for studying the enzymatic hydrolysis of this compound’s ester bonds?

- Answer:

- Kinetic assays using esterase enzymes (e.g., porcine liver esterase) under physiological pH (7.4) and temperature (37°C).

- Monitor hydrolysis via LC-MS or TLC to quantify released 3-methylbutanoic acid.

- Compare with fluorinated/methylated analogs (e.g., ) to assess resistance to degradation .

Q. How can researchers design experiments to explore this compound’s bioactivity in plant or microbial systems?

- Answer:

- Phytochemical screening in plant trichome extracts (as in ) to assess allelopathic or antimicrobial effects.

- Dose-response assays (e.g., MIC for antimicrobial activity) using standardized protocols (CLSI guidelines).

- Use untargeted metabolomics to identify interaction partners in biological matrices .

Q. What computational tools can predict the metabolic fate or toxicity of this compound?

- Answer:

- ADMET prediction software (e.g., SwissADME, ProTox-II) to model absorption, metabolism, and toxicity.

- Density functional theory (DFT) to calculate bond dissociation energies for ester groups, predicting hydrolysis rates.

- Validate predictions with in vitro hepatocyte assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.